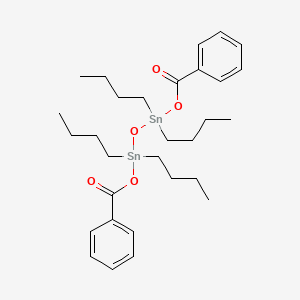![molecular formula C15H22Se B14296402 [2-(Methylselanyl)oct-7-en-2-yl]benzene CAS No. 113328-07-7](/img/structure/B14296402.png)
[2-(Methylselanyl)oct-7-en-2-yl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Methylselanyl)oct-7-en-2-yl]benzene: is an organoselenium compound characterized by the presence of a selenium atom bonded to a methyl group and an oct-7-en-2-yl chain, which is further attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Methylselanyl)oct-7-en-2-yl]benzene typically involves the following steps:
Formation of the Oct-7-en-2-yl Chain: The oct-7-en-2-yl chain can be synthesized through a series of organic reactions, such as alkylation and reduction.
Introduction of the Selenium Atom: The selenium atom is introduced by reacting the oct-7-en-2-yl chain with a selenium reagent, such as methylselenol or a selenium halide.
Attachment to the Benzene Ring: The final step involves the attachment of the selenium-containing oct-7-en-2-yl chain to the benzene ring through a coupling reaction, such as a Friedel-Crafts alkylation.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and advanced reaction conditions may be employed to enhance yield and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Methylselanyl)oct-7-en-2-yl]benzene can undergo oxidation reactions, leading to the formation of selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to the corresponding selenides.
Substitution: The compound can participate in substitution reactions, where the selenium atom or other functional groups are replaced by different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., thiols, amines).
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: [2-(Methylselanyl)oct-7-en-2-yl]benzene can be used as a catalyst or catalyst precursor in organic reactions, such as oxidation and reduction processes.
Synthesis: The compound serves as a building block in the synthesis of more complex organoselenium compounds.
Biology and Medicine:
Antioxidant Properties: Organoselenium compounds, including this compound, exhibit antioxidant properties, making them potential candidates for therapeutic applications in oxidative stress-related diseases.
Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, providing a basis for drug development.
Industry:
Materials Science: this compound can be used in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of [2-(Methylselanyl)oct-7-en-2-yl]benzene involves its interaction with molecular targets, such as enzymes and reactive oxygen species (ROS). The selenium atom in the compound can undergo redox cycling, allowing it to scavenge ROS and protect cells from oxidative damage. Additionally, the compound may bind to enzyme active sites, inhibiting their activity and modulating biochemical pathways.
Comparison with Similar Compounds
Diphenyl diselenide: Another organoselenium compound with antioxidant properties.
Selenomethionine: A naturally occurring amino acid containing selenium.
Ebselen: A synthetic organoselenium compound with anti-inflammatory and antioxidant activities.
Uniqueness:
Structural Features: [2-(Methylselanyl)oct-7-en-2-yl]benzene has a unique structure with a selenium-containing oct-7-en-2-yl chain attached to a benzene ring, distinguishing it from other organoselenium compounds.
Reactivity: The compound’s reactivity in oxidation, reduction, and substitution reactions sets it apart from similar compounds, offering diverse applications in various fields.
Properties
CAS No. |
113328-07-7 |
|---|---|
Molecular Formula |
C15H22Se |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
2-methylselanyloct-7-en-2-ylbenzene |
InChI |
InChI=1S/C15H22Se/c1-4-5-6-10-13-15(2,16-3)14-11-8-7-9-12-14/h4,7-9,11-12H,1,5-6,10,13H2,2-3H3 |
InChI Key |
VWLJFWASGXMAGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCC=C)(C1=CC=CC=C1)[Se]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


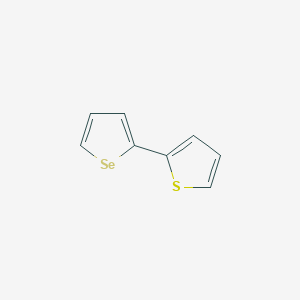
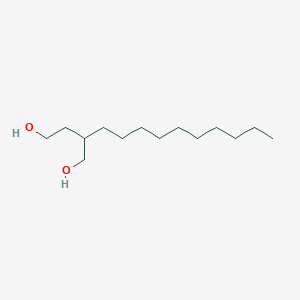
diphenylsilane](/img/structure/B14296348.png)
![3,6-Dimethyloctahydrocyclopenta[b]pyran](/img/structure/B14296350.png)

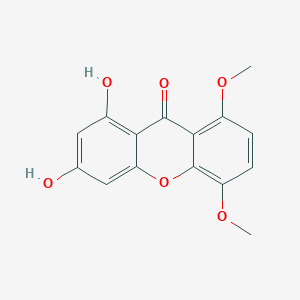
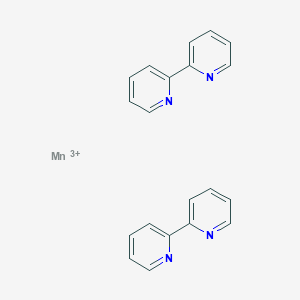
![4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid](/img/structure/B14296373.png)
![1-[2-(Acetyloxy)ethoxy]ethyl trifluoroacetate](/img/structure/B14296377.png)


![2,4,6-Cycloheptatrien-1-one, 2-[(tributylstannyl)oxy]-](/img/structure/B14296392.png)
